2-Pyridineethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-
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Overview
Description
2-Pyridineethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- is a compound that features a pyridine ring, an ethanamine group, and a diphenylphosphino group. This compound is known for its versatility in various chemical reactions and its applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridineethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- typically involves the reaction of 2-lithiopyridine with chlorodiphenylphosphine . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-Pyridineethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction can produce reduced forms with altered functional groups.
Scientific Research Applications
2-Pyridineethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Mechanism of Action
The mechanism by which 2-Pyridineethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The molecular targets include transition metals such as palladium, where the compound stabilizes the metal center and facilitates catalytic cycles . The pathways involved often include proton transfer and coordination chemistry, which are crucial for the compound’s function in catalysis.
Comparison with Similar Compounds
Similar Compounds
Diphenyl-2-pyridylphosphine: Another compound with a similar structure but different functional groups.
2-(Diphenylphosphino)pyridine: Shares the diphenylphosphino group but lacks the ethanamine moiety.
Uniqueness
2-Pyridineethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- is unique due to its combination of functional groups, which allows it to participate in a broader range of chemical reactions and applications compared to its similar counterparts. Its ability to act as both a ligand and a reactive intermediate makes it particularly valuable in research and industrial applications .
Properties
CAS No. |
163727-46-6 |
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Molecular Formula |
C26H23N2P |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
1-(2-diphenylphosphanylphenyl)-N-(2-pyridin-2-ylethyl)methanimine |
InChI |
InChI=1S/C26H23N2P/c1-3-13-24(14-4-1)29(25-15-5-2-6-16-25)26-17-8-7-11-22(26)21-27-20-18-23-12-9-10-19-28-23/h1-17,19,21H,18,20H2 |
InChI Key |
WBFBTSLYVWDART-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C=NCCC4=CC=CC=N4 |
Origin of Product |
United States |
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